molecular formula C15H10N2O5 B2582696 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid CAS No. 2177365-58-9

4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid

Cat. No.: B2582696
CAS No.: 2177365-58-9
M. Wt: 298.254
InChI Key: DHWFSHDORVAILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The structure of this compound features a quinazolinone core linked to a hydroxybenzoic acid moiety, which contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions. The hydroxybenzoic acid moiety is then introduced through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzoic acid moiety can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazoline derivative using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products

    Oxidation: Quinone derivatives

    Reduction: Dihydroquinazoline derivatives

    Substitution: Nitro or halogenated derivatives of the original compound

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Exhibits significant biological activities, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The biological activity of 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid is primarily attributed to its ability to interact with various molecular targets and pathways. The quinazolinone core can inhibit enzymes involved in cell proliferation and survival, such as tyrosine kinases, while the hydroxybenzoic acid moiety can modulate oxidative stress and inflammation by scavenging free radicals and inhibiting pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Such as 2-methyl-4(3H)-quinazolinone, which also exhibit anticancer and anti-inflammatory properties.

    Hydroxybenzoic Acid Derivatives: Such as salicylic acid, known for its anti-inflammatory and analgesic effects.

Uniqueness

4-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid stands out due to its dual functional groups, which confer a broader range of biological activities and potential therapeutic applications compared to compounds with only one of these moieties. Its unique structure allows for diverse chemical modifications, enhancing its utility in drug development and other scientific research areas.

Properties

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O5/c18-12-7-8(5-6-10(12)14(20)21)17-13(19)9-3-1-2-4-11(9)16-15(17)22/h1-7,18H,(H,16,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWFSHDORVAILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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